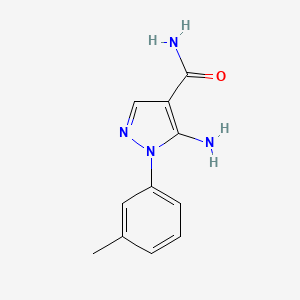

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

CAS No.: 1171627-74-9

Cat. No.: VC3347234

Molecular Formula: C11H12N4O

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171627-74-9 |

|---|---|

| Molecular Formula | C11H12N4O |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 5-amino-1-(3-methylphenyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |

| Standard InChI Key | UQCDEDLRNWOESG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N |

Introduction

Chemical Structure and Properties

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound containing a pyrazole core substituted with specific functional groups. Its molecular structure incorporates a 3-methylphenyl group (also known as m-tolyl) attached at the N1 position of the pyrazole ring, with an amino group at the C5 position and a carboxamide group at the C4 position .

Structural Identification

The compound can be identified through several standard chemical identifiers. It is registered in chemical databases with a unique PubChem CID (33677632) and has a specific molecular formula of C11H12N4O . The compound structure consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, connected to multiple functional groups that define its chemical behavior and potential biological activity.

Physical and Chemical Properties

The compound has a calculated molecular weight of 216.24 g/mol, which places it in a range commonly associated with drug-like molecules . Its structural characteristics include:

-

Molecular Formula: C11H12N4O

-

IUPAC Name: 5-amino-1-(3-methylphenyl)pyrazole-4-carboxamide

-

InChI: InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16)

-

InChIKey: UQCDEDLRNWOESG-UHFFFAOYSA-N

The presence of multiple nitrogen atoms in the structure, along with the carboxamide group, suggests potential for hydrogen bonding, which could influence its solubility profile and interactions with biological targets.

Synthesis Methodologies

Regioselective Synthesis

Research on related compounds indicates that pyrazole derivatives can be synthesized from (ethoxymethylene)malononitrile and various aryl hydrazines using ethanol or fluorinated ethanol as solvents under reflux conditions . This approach offers excellent regioselectivity, forming pyrazole derivatives as exclusive products without generating alternative regioisomers or uncyclized hydrazides .

The general procedure typically involves:

-

Preparation of a solution containing aryl hydrazine in absolute ethanol

-

Slow addition of (ethoxymethylene)malononitrile

-

Refluxing the mixture under nitrogen atmosphere

-

Purification through column chromatography using hexane/ethyl acetate gradient mixtures

Reaction Mechanism

The formation of pyrazole derivatives like 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide likely follows a multi-step mechanism:

-

Initial Michael-type addition of the nucleophilic amino group to the β-carbon of the malononitrile derivative

-

Elimination and rearrangement to form an alkylidene hydrazide intermediate

-

Intramolecular cycloaddition via nucleophilic attack of the second amine on the nitrile carbon

This mechanism explains the high regioselectivity observed in the synthesis of these compounds, with yields ranging from good to excellent (47% to 93%) under mild reaction conditions .

Structure-Activity Relationships

Functional Group Significance

The specific substitution pattern in 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide likely contributes to its potential biological activity:

-

The amino group at C5 position can serve as a hydrogen bond donor

-

The carboxamide group at C4 position can function as both hydrogen bond donor and acceptor

-

The 3-methylphenyl group at N1 position provides lipophilicity and may influence binding to protein targets

Comparative Analysis

Table 1 below presents a comparison between 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide and related pyrazole derivatives, highlighting structural differences and key properties:

The table demonstrates how modifications to the aryl substituent at the N1 position and changes to the functional group at the C4 position (carboxamide versus carbonitrile) result in distinct compounds with potentially different biological activities.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity. For related pyrazole derivatives, MS data has been used alongside NMR to validate structural assignments .

Reactivity Profile

Functional Group Reactivity

The 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide contains multiple reactive sites that can participate in various chemical transformations:

-

The amino group at C5 can undergo typical amine reactions such as acylation, alkylation, or condensation reactions

-

The carboxamide group at C4 can be hydrolyzed to carboxylic acid or reduced to an amine

-

The pyrazole ring provides sites for electrophilic substitution reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume